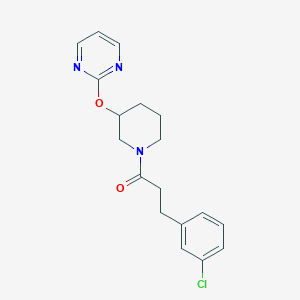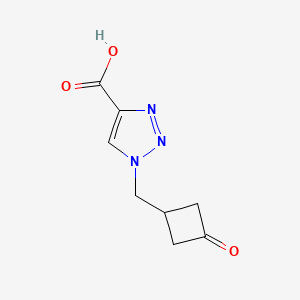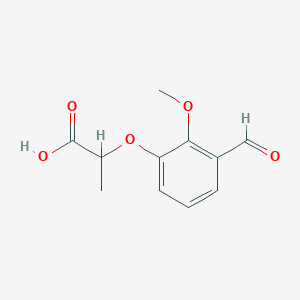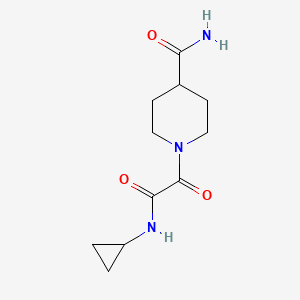![molecular formula C16H17N5O4 B2557999 2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid CAS No. 1222999-75-8](/img/structure/B2557999.png)
2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid is a useful research compound. Its molecular formula is C16H17N5O4 and its molecular weight is 343.343. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Spirotetramat
Spirotetramat is a second-generation insecticide developed by Bayer CropScience. It is known for its efficacy and safety for crops, with unique two-way internal absorption and transport properties that enable it to be transported to any part of the plant. This compound plays a crucial role in the synthesis of spirotetramat, serving as a key intermediate .
Pharmacological Applications
The core structure of this compound is related to diazine alkaloids, which are central building blocks for a wide range of pharmacological applications. Diazines exhibit activities such as anticancer, antibacterial, antiallergic, and anti-inflammatory, among others. This compound, with its pyrimidine scaffold, is likely to be explored for similar pharmacological applications .
Organic Synthesis
In organic chemistry, this compound can be used for various synthetic approaches. It may serve as a precursor or intermediate in the synthesis of complex molecules, particularly those with medicinal properties. Its structure suggests potential utility in the synthesis of N-heterocyclic compounds .
Agricultural Chemistry
The compound’s derivatives have potential applications in agriculture, particularly in the development of new pesticides or plant growth regulators. Its structural similarity to known agrochemicals suggests it could be effective in controlling pests or enhancing crop yields .
Industrial Chemistry
In industrial applications, this compound could be utilized in the synthesis of polymers, dyes, and other materials that require specific organic intermediates. Its chemical properties may make it suitable for use in catalytic processes or as a reagent in chemical reactions .
Environmental Impact Studies
While direct information on the environmental impact of this specific compound is not readily available, its structural analogs and derivatives are often assessed for environmental safety. Research into its biodegradability, toxicity, and long-term environmental effects would be crucial for its application in any field .
Propiedades
IUPAC Name |
2-[8-(3,4-dimethylanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-8-4-5-10(6-9(8)2)17-15-18-13-12(21(15)7-11(22)23)14(24)19-16(25)20(13)3/h4-6H,7H2,1-3H3,(H,17,18)(H,22,23)(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDLJTGVFPPGDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC3=C(N2CC(=O)O)C(=O)NC(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(7-methoxybenzofuran-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2557917.png)

![3-(4-bromophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557922.png)

![N-butyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2557924.png)


![2-Amino-2-[3-(4-methoxybutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2557930.png)
![4-[butyl(methyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2557931.png)




![N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2557939.png)